AG8.0

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

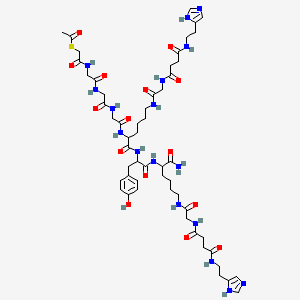

Fórmula molecular |

C53H77N17O15S |

|---|---|

Peso molecular |

1224.4 g/mol |

Nombre IUPAC |

S-[2-[[2-[[2-[[2-[[1-[[1-[[1-amino-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl] ethanethioate |

InChI |

InChI=1S/C53H77N17O15S/c1-33(71)86-30-50(82)65-28-48(80)63-27-47(79)64-29-49(81)68-39(7-3-5-19-58-46(78)26-62-44(76)15-13-42(74)60-21-17-36-24-56-32-67-36)52(84)70-40(22-34-8-10-37(72)11-9-34)53(85)69-38(51(54)83)6-2-4-18-57-45(77)25-61-43(75)14-12-41(73)59-20-16-35-23-55-31-66-35/h8-11,23-24,31-32,38-40,72H,2-7,12-22,25-30H2,1H3,(H2,54,83)(H,55,66)(H,56,67)(H,57,77)(H,58,78)(H,59,73)(H,60,74)(H,61,75)(H,62,76)(H,63,80)(H,64,79)(H,65,82)(H,68,81)(H,69,85)(H,70,84) |

Clave InChI |

PDULCVJGRVHRBX-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)SCC(=O)NCC(=O)NCC(=O)NCC(=O)NC(CCCCNC(=O)CNC(=O)CCC(=O)NCCC1=CN=CN1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCNC(=O)CNC(=O)CCC(=O)NCCC3=CN=CN3)C(=O)N |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Ag8 Silver Nanoclusters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of Ag8 silver nanoclusters, which are atomically precise nanomaterials with emerging applications in various scientific fields. This document synthesizes key findings on their synthesis, structure, stability, and optical and biological characteristics, presenting quantitative data in a structured format and detailing experimental methodologies.

Core Properties of Ag8 Silver Nanoclusters

Ag8 silver nanoclusters are aggregates of eight silver atoms that exhibit unique physicochemical properties distinct from bulk silver due to quantum confinement effects.[1][2] Their characteristics are highly dependent on the stabilizing ligands and the surrounding environment.

Physical and Chemical Properties

The stability of Ag8 nanoclusters is a significant challenge in their synthesis and application.[3][4] However, various strategies have been developed to enhance their stability, including encapsulation with protective ligands. For instance, Ag8 nanoclusters can be stabilized by polyoxoniobates, forming a core-shell structure that is stable under ambient conditions and soluble in water.[4][5] Thiolate ligands are also commonly used to create stable Ag-S clusters.[6] The core of Ag8 nanoclusters can adopt different geometries, such as a rhombohedral Ag8(6+) core or a simple cubic Ag8 core, which influences their overall properties.[7][8]

Optical Properties

Ag8 nanoclusters often exhibit distinct, size-dependent optical properties, including strong photoluminescence.[2][9] The emission wavelength can be tuned by altering the cluster's environment and stabilizing ligands. For example, mercaptosuccinic acid (H2MSA)-protected Ag8 clusters show an emission in the red region of the spectrum.[10] In contrast, other preparations have yielded blue-green emitting clusters.[11][12] The luminescence of these nanoclusters can be sensitive to temperature and solvent, suggesting potential applications in sensing.[11] The quantum yield of silver nanoclusters is generally lower than that of conventional photoluminescent materials, but their unique properties make them attractive for various applications.[6]

Biological Properties

The biological activities of silver nanoclusters, including Ag8, are an area of active research. Their ultrasmall size allows for unique interactions with biological systems.[13] DNA-templated silver nanoclusters, which can include Ag8 species, have demonstrated antibacterial activity against both Gram-negative and Gram-positive bacteria.[14][15] This antibacterial effect is thought to be related to the release of silver ions (Ag+) and the generation of reactive oxygen species.[15] Furthermore, these nanoclusters have shown promise in biomedical applications such as bioimaging and macrophage tracing due to their fluorescence and biocompatibility.[13][16]

Quantitative Data Summary

The following tables summarize the key quantitative data for various Ag8 silver nanocluster systems.

| Property | Value | Nanocluster System | Reference |

| Core Composition | Ag8 | Multiple systems | [7][10] |

| Core Geometry | Rhombic | Polyoxoniobate-stabilized | [4][5] |

| Rhombohedral | All-carboxylate-protected | [7] | |

| Simple Cubic | Thiolate and phosphine-protected | [8] | |

| Molecular Formula | [Ag8]6+ | Polyoxoniobate-stabilized | [3][4] |

| Ag8(H2MSA)8 | Mercaptosuccinic acid-protected | [11] | |

| [Ag8(pfga)6]6- | Perfluoroglutarate-protected | [7] | |

| Stability | Stable under ambient conditions | Polyoxoniobate-stabilized | [4][5] |

| Prone to instability and oxidation | General observation for early silver nanoclusters | [6] |

Table 1: Physical and Structural Properties of Ag8 Nanoclusters

| Property | Value | Nanocluster System | Reference |

| Absorption Peak | 520 nm | Mercaptosuccinic acid-protected | [10] |

| Emission Wavelength | Red region (~630-650 nm) | Mercaptosuccinic acid-protected | [9][10] |

| Blue-green region (~440 nm for Ag7) | Mercaptosuccinic acid-protected (in mixture) | [11][12] | |

| Bright green-yellow (in THF solution) | All-carboxylate-protected | [7] | |

| Bright orange (in solid state) | All-carboxylate-protected | [7] | |

| Quantum Yield | Generally lower than conventional PL materials | General for silver nanoclusters | [6] |

| Luminescence Lifetime | Four components: 35 ps (97%), 37.2 ns (0.6%), 37.2 ns (1.72%), and 5.68 ns (0.6%) | Mercaptosuccinic acid-protected Ag8 | [11] |

Table 2: Optical Properties of Ag8 Nanoclusters

Experimental Protocols

Synthesis of Ag8(H2MSA)8 Nanoclusters via Interfacial Etching

This protocol describes the gram-scale synthesis of a mixture of Ag7 and Ag8 nanoclusters protected by mercaptosuccinic acid (H2MSA), which are then separated.[10][11]

Materials:

-

Silver nitrate (B79036) (AgNO3)

-

Sodium citrate (B86180)

-

Mercaptosuccinic acid (H2MSA)

-

Deionized water

Procedure:

-

Preparation of Silver Nanoparticles (Ag@citrate): Synthesize silver nanoparticles by reducing silver nitrate with sodium citrate in an aqueous solution.

-

Ligand Exchange: Protect the silver nanoparticles with H2MSA to form Ag@H2MSA.

-

Interfacial Etching:

-

Create a biphasic system with an aqueous solution of Ag@H2MSA nanoparticles and an organic phase of toluene containing an excess of H2MSA.

-

Stir the mixture vigorously for an extended period (e.g., 48 hours) at room temperature.

-

During this process, the larger silver nanoparticles are etched by the excess thiol, leading to the formation of smaller, water-soluble Ag7 and Ag8 nanoclusters in the aqueous phase. The disappearance of the surface plasmon resonance peak of silver nanoparticles at around 400 nm indicates the conversion to smaller clusters.[10]

-

-

Separation:

-

Separate the resulting mixture of Ag7 and Ag8 nanoclusters using gel electrophoresis. The different sizes and charges of the clusters allow for their separation into distinct bands.

-

Synthesis of All-Carboxylate-Protected [Ag8(pfga)6]6- Nanoclusters

This method yields single crystals of an all-carboxylate-protected Ag8 nanocluster.[7]

Materials:

-

Silver nitrate (AgNO3)

-

Perfluoroglutaric acid (pfga)

-

Dimethylformamide (DMF)

-

An appropriate base to create alkaline conditions

Procedure:

-

Reaction Mixture Preparation: Dissolve perfluoroglutaric acid and silver nitrate in dimethylformamide.

-

Induce Alkaline Conditions: Add a base to the solution to create an alkaline environment.

-

Heating: Heat the solution.

-

Crystallization: Allow the solution to cool, leading to the formation of single crystals of [(CH3)2NH2]6[Ag8(pfga)6].

Visualizations

Experimental Workflow: Interfacial Synthesis of Ag8 Nanoclusters

Caption: Workflow for the interfacial synthesis of Ag7 and Ag8 nanoclusters.

Logical Relationship: Influence of Core Structure on Ag Nanocluster Properties

Caption: Influence of Ag8 core geometry on the nanocluster's properties.

This guide provides a foundational understanding of Ag8 silver nanoclusters, highlighting their key characteristics and the methodologies used to synthesize and study them. The unique properties of these atomically precise materials suggest a promising future in various fields, from materials science to nanomedicine.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Silver nanoclusters: synthesis, structures and photoluminescence - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Development of Stable Water-Soluble Supratomic Silver Clusters Utilizing A Polyoxoniobate-Protected Strategy: Giant Core-Shell-Type Ag8@Nb162 Fluorescent Nanocluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pradeepresearch.org [pradeepresearch.org]

- 11. pradeepresearch.org [pradeepresearch.org]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Ultrasmall Au and Ag Nanoclusters for Biomedical Applications: A Review [frontiersin.org]

- 14. Optical, structural and antibacterial properties of silver nanoparticles and DNA-templated silver nanoclusters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DNA-Templated Fluorescent Silver Nanoclusters Inhibit Bacterial Growth While Being Non-Toxic to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Silver nanoclusters show advantages in macrophage tracing in vivo and modulation of anti-tumor immuno-microenvironment [agris.fao.org]

Luminescent Properties of Ag8 Nanoclusters: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Silver nanoclusters (NCs), composed of a precise number of silver atoms, have garnered significant attention within the scientific community due to their unique, size-dependent luminescent properties. Among these, Ag8 nanoclusters stand out for their distinct fluorescence characteristics, which make them promising candidates for a range of applications, including bioimaging, sensing, and drug delivery. This technical guide provides an in-depth overview of the luminescent properties of Ag8 nanoclusters, detailing their synthesis, photophysical characteristics, and influential factors. Furthermore, it presents comprehensive experimental protocols for their preparation and characterization and explores their application in monitoring enzymatic activity, a critical aspect of drug development and cellular research.

Introduction

Atomically precise silver nanoclusters represent a fascinating class of nanomaterials that bridge the gap between individual silver atoms and larger plasmonic nanoparticles. Their discrete, molecule-like electronic transitions give rise to strong photoluminescence, a phenomenon that is highly sensitive to the cluster's size, composition, and surrounding environment. Ag8 nanoclusters, in particular, exhibit compelling luminescent features, including tunable emission and high quantum yields under specific conditions. These properties, coupled with their nanoscale dimensions, offer unique advantages for probing biological systems with high sensitivity and resolution. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to understand and harness the luminescent capabilities of Ag8 nanoclusters.

Synthesis of Luminescent Ag8 Nanoclusters

The synthesis of stable and highly luminescent Ag8 nanoclusters is a critical first step for their application. Two primary methods have proven effective: interfacial etching and sonochemical synthesis.

Interfacial Etching

This method involves the controlled chemical etching of larger silver nanoparticles at the interface of two immiscible liquids. The use of a capping agent, such as mercaptosuccinic acid (MSA), is crucial for stabilizing the resulting nanoclusters.

Experimental Protocol: Interfacial Synthesis of Mercaptosuccinic Acid (MSA) Capped Ag8 Nanoclusters

-

Preparation of Ag@MSA Nanoparticles:

-

Dissolve 85 mg of silver nitrate (B79036) (AgNO₃) in 1.7 mL of water.

-

Add this solution to 449 mg of mercaptosuccinic acid (H₂MSA) dissolved in 100 mL of methanol (B129727) under vigorous stirring in an ice bath.

-

Slowly add 25 mL of freshly prepared 0.2 M sodium borohydride (B1222165) (NaBH₄) solution to reduce the silver ions.

-

Stir the reaction mixture for 1 hour.

-

Collect the resulting precipitate by centrifugation and wash it repeatedly with methanol.

-

Dry the final Ag@H₂MSA precipitate to obtain a dark brown powder.

-

-

Interfacial Etching:

-

Prepare a biphasic system with water and an organic solvent (e.g., toluene) in a 1:2 volume ratio.

-

Disperse the Ag@H₂MSA nanoparticles in the aqueous phase.

-

Dissolve an excess of H₂MSA in the toluene (B28343) phase (a weight ratio of 1:3 of Ag@H₂MSA to H₂MSA).

-

Combine the two phases and stir the mixture vigorously at room temperature (approximately 303 K) for 48 hours. The interface will initially turn blue, and the aqueous phase will change from reddish-brown to orange.

-

-

Purification and Separation:

-

Precipitate the reaction product from the aqueous phase by adding methanol.

-

Wash the precipitate with methanol to remove excess H₂MSA.

-

Freeze-dry the product.

-

Separate the Ag8 and Ag7 nanoclusters from the crude product using polyacrylamide gel electrophoresis (PAGE).

-

Sonochemical Synthesis

Sonochemical methods utilize high-intensity ultrasound to induce acoustic cavitation, creating localized hot spots that drive chemical reactions. This approach can be used to synthesize fluorescent silver nanoclusters using a polymer as a capping and stabilizing agent.

Experimental Protocol: Sonochemical Synthesis of Polymethylacrylic Acid (PMAA) Capped Silver Nanoclusters

-

Preparation of the Reaction Mixture:

-

Prepare a 30 mL solution containing silver nitrate (AgNO₃) and polymethylacrylic acid (PMAA). For example, mix 45 mg of AgNO₃ in 5 mL of water with 25 mL of a PMAA solution. The ratio of carboxylate groups to Ag⁺ can be varied to control the size of the nanoclusters.

-

Adjust the pH of the solution to 4.5 using 0.1 M nitric acid (HNO₃) or sodium hydroxide (B78521) (NaOH).

-

Transfer the mixture to a sealed vessel and sparge with argon for 2 hours at 20 °C.

-

-

Sonication:

-

Immerse the horn of an ultrasonic processor into the solution.

-

Sonicate the solution for a specific duration (e.g., 90 minutes) under a continuous flow of argon. The sonication time influences the size and fluorescence of the resulting nanoclusters.

-

-

Characterization:

-

Monitor the formation of nanoclusters by periodically taking aliquots and measuring their UV-Vis absorption and fluorescence spectra.

-

Quantum Confinement Effects in Ag8 Clusters: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, optical properties, and biomedical applications of atomically precise silver clusters, focusing on the quantum mechanical phenomena that govern their unique behavior.

This technical guide provides a comprehensive overview of quantum confinement effects in Ag8 clusters, tailored for researchers, scientists, and professionals in the field of drug development. We delve into the fundamental principles governing the discrete electronic structure of these nanomaterials, detail experimental protocols for their synthesis and characterization, present a consolidated summary of their quantitative optical properties, and explore their burgeoning applications in the biomedical sphere.

The Core Concept: Quantum Confinement in Ag8 Clusters

When the dimensions of a material shrink to the nanometer scale, specifically to a size comparable to the de Broglie wavelength of its electrons, the continuous electronic energy bands of the bulk material discretize into quantized energy levels. This phenomenon, known as quantum confinement, is particularly pronounced in atomically precise clusters like Ag8. The eight silver atoms create a potential well that confines the valence electrons, leading to molecule-like electronic transitions and unique optical properties that are highly dependent on the exact number of atoms in the cluster.

This quantum confinement endows Ag8 clusters with distinct absorption and fluorescence characteristics that are absent in larger silver nanoparticles. These properties are central to their utility in sensitive bioimaging and sensing applications relevant to drug development.

A useful theoretical framework for understanding the electronic structure of such small metal clusters is the Jellium model . This model simplifies the complex arrangement of atomic nuclei and core electrons into a uniform, positively charged background (the "jellium"). The valence electrons are then treated as moving within this positive sphere. According to this model, clusters with specific numbers of valence electrons that correspond to the closing of electronic shells (e.g., 2, 8, 18, 20, 34, 40 electrons) exhibit enhanced stability. For silver, with one valence electron per atom, an Ag8 cluster has 8 valence electrons, corresponding to a closed electronic shell (1s²1p⁶), which contributes to its relative stability.

Caption: Jellium model representation of an Ag8 cluster with 8 valence electrons filling the 1s and 1p electronic shells.

Experimental Protocols

The synthesis and characterization of Ag8 clusters require precise control over experimental conditions. Below are detailed methodologies for their preparation and analysis.

Synthesis of Mercaptosuccinic Acid (MSA) Capped Ag8 Clusters via Interfacial Etching

This protocol is adapted from the work of Pradeep and coworkers, who have successfully synthesized and separated Ag7 and Ag8 clusters.[1][2]

Materials:

-

Silver nitrate (B79036) (AgNO₃)

-

Mercaptosuccinic acid (H₂MSA)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Deionized water

Procedure:

-

Synthesis of Ag@MSA Nanoparticles (Precursors):

-

Prepare an aqueous solution of AgNO₃.

-

Separately, prepare an aqueous solution of H₂MSA.

-

Mix the AgNO₃ and H₂MSA solutions under vigorous stirring.

-

Cool the mixture in an ice bath.

-

Add a freshly prepared, ice-cold aqueous solution of NaBH₄ dropwise to the mixture. The solution should turn reddish-brown, indicating the formation of Ag@MSA nanoparticles.

-

Stir the solution for several hours to ensure complete reaction.

-

-

Interfacial Etching:

-

Transfer the Ag@MSA nanoparticle solution to a flask.

-

Add an equal volume of toluene to create a biphasic system.

-

Add an excess of H₂MSA to the aqueous phase.

-

Stir the biphasic mixture vigorously for an extended period (e.g., 48 hours) at room temperature. During this time, the plasmon resonance of the silver nanoparticles will gradually disappear, and the aqueous phase will change color from reddish-brown to orange.[1]

-

-

Isolation and Purification:

-

After the etching process, precipitate the clusters from the aqueous phase by adding methanol.

-

Centrifuge the mixture to collect the precipitate.

-

Wash the precipitate with methanol to remove excess H₂MSA.

-

Freeze-dry the product for storage.

-

-

Separation of Ag8 and Ag7 Clusters:

-

The resulting product is a mixture of Ag8 and Ag7 clusters.

-

Separation can be achieved using polyacrylamide gel electrophoresis (PAGE). The band corresponding to Ag8 clusters will appear red.[1]

-

Caption: Experimental workflow for the synthesis of Ag8 clusters via interfacial etching of Ag@MSA nanoparticles.

Characterization Techniques

UV-Vis Absorption Spectroscopy:

-

Purpose: To monitor the synthesis process and confirm the electronic structure of the Ag8 clusters.

-

Protocol:

-

Prepare a dilute aqueous solution of the synthesized clusters.

-

Record the absorption spectrum using a UV-Vis spectrophotometer over a range of 300-800 nm.

-

Ag8 clusters exhibit a characteristic absorption peak around 550 nm.[3]

-

Photoluminescence (PL) Spectroscopy:

-

Purpose: To determine the emission properties of the Ag8 clusters.

-

Protocol:

Transmission Electron Microscopy (TEM):

-

Purpose: To visualize the size and morphology of the clusters. Note that individual Ag8 clusters are difficult to resolve, but TEM can confirm the absence of larger nanoparticles.

-

Protocol:

-

Place a drop of the dilute cluster solution onto a carbon-coated copper TEM grid.

-

Allow the solvent to evaporate completely.

-

Optionally, negatively stain the grid with a suitable agent (e.g., uranyl acetate) to enhance contrast.

-

Image the grid using a transmission electron microscope.

-

Quantitative Data Presentation

The optical properties of Ag8 clusters are highly sensitive to their environment and temperature. The following tables summarize key quantitative data reported in the literature.

Table 1: Optical Properties of Mercaptosuccinic Acid Capped Ag8 Clusters

| Property | Value | Conditions | Reference(s) |

| Absorption Maximum (λ_abs) | ~550 nm | In water, room temperature | [3] |

| Emission Maximum (λ_em) | ~650 nm | In water, room temperature | [1][3] |

| Excitation Maximum (λ_ex) | ~550 nm | In water, room temperature | [1] |

| Quantum Yield (QY) | 0.3% | In water, room temperature | [1][3] |

| Quantum Yield (QY) | 9% | In water, 273 K (0 °C) | [1] |

Table 2: Luminescence Lifetime Components of Ag8 Clusters

| Component | Lifetime | Percentage | Conditions | Reference(s) |

| 1 | 35 ps | 97% | Solid state, emission at 630 nm | [1] |

| 2 | 37.2 ns | 0.6% | Solid state, emission at 630 nm | [1] |

| 3 | 0.53 ns | 1.72% | Solid state, emission at 630 nm | [3] |

| 4 | 5.68 ns | 0.6% | Solid state, emission at 630 nm | [1] |

Note: The luminescence decay of Ag8 clusters is complex and exhibits multi-exponential behavior, indicating multiple relaxation pathways.

Applications in Drug Development

The unique properties of Ag8 clusters, stemming from quantum confinement, make them promising candidates for various applications in drug development, particularly in bioimaging, sensing, and targeted drug delivery.[4][5][6]

Bioimaging and Sensing: The strong and stable fluorescence of Ag8 clusters in the red region of the spectrum is advantageous for biological imaging due to reduced autofluorescence from tissues. Their ultrasmall size allows for efficient cellular uptake and renal clearance, which is a critical consideration for in vivo applications.[4] The sensitivity of their fluorescence to the local environment can be exploited for the development of highly specific biosensors to detect biomolecules or changes in cellular conditions.

Targeted Drug Delivery: The mercaptosuccinic acid capping ligands on the surface of Ag8 clusters provide carboxylic acid functional groups that can be readily conjugated to targeting moieties (e.g., antibodies, peptides) and therapeutic agents. This allows for the creation of theranostic platforms that can simultaneously image and treat diseased tissues, such as tumors.

Caption: A potential signaling pathway for targeted drug delivery and bioimaging using functionalized Ag8 clusters.

Conclusion

Ag8 clusters represent a fascinating class of nanomaterials where quantum confinement effects dictate their physical and chemical properties. Their discrete, molecule-like energy levels give rise to unique optical characteristics that are highly advantageous for biomedical applications. For professionals in drug development, these ultrasmall silver clusters offer a versatile platform for creating next-generation theranostic agents. A thorough understanding of their synthesis, properties, and the underlying quantum mechanical principles is crucial for harnessing their full potential in advancing healthcare.

References

- 1. pradeepresearch.org [pradeepresearch.org]

- 2. researchgate.net [researchgate.net]

- 3. pradeepresearch.org [pradeepresearch.org]

- 4. Engineering ultrasmall water-soluble gold and silver nanoclusters for biomedical applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Updated Review on Recent Advances in Silver Nanoclusters in Bioanalytical and Biomedical Applications – Bio Integration [bio-integration.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Ag8 Silver Nanoclusters

This guide provides a comprehensive overview of the synthesis, purification, and characterization of Ag8 silver nanoclusters. The protocols detailed herein are intended for researchers, scientists, and professionals in the field of drug development and nanomaterials science. The primary synthesis method described is the interfacial etching of mercaptosuccinic acid (H2MSA) protected silver nanoparticles, which yields a mixture of Ag7 and Ag8 nanoclusters, followed by their separation.

Core Synthesis and Purification Data

The following table summarizes the key quantitative data associated with the synthesis and characterization of Ag8(H2MSA)8 nanoclusters.

| Parameter | Value | Reference |

| Chemical Formula | Ag8(H2MSA)8 | [1] |

| Optical Absorption (λmax) | 550 nm | [1] |

| Emission Color | Red | [1] |

| Emission Wavelength (for lifetime measurement) | 630 nm | [1] |

| Luminescence Lifetime Components | 35 ps (97%), 3.72 ns (0.6%), 5.68 ns (0.6%), 37.2 ns (1.72%) | [1] |

| Precursor Material | H2MSA-protected silver nanoparticles (Ag@H2MSA) | [1] |

| Separation Method | Polyacrylamide Gel Electrophoresis (PAGE) | [1] |

Experimental Protocols

This section details the step-by-step methodologies for the synthesis of the precursor silver nanoparticles, the interfacial etching process to form the nanoclusters, and the subsequent purification to isolate the Ag8 nanoclusters.

Part 1: Synthesis of H2MSA-Protected Silver Nanoparticles (Ag@H2MSA)

This protocol outlines the chemical reduction method to produce the precursor silver nanoparticles stabilized by mercaptosuccinic acid.

-

Reagent Preparation:

-

Dissolve 85 mg of silver nitrate (B79036) (AgNO₃) in 1.7 mL of water.

-

Dissolve 448.9 mg of mercaptosuccinic acid (H2MSA) in 100 mL of methanol (B129727).

-

Prepare a fresh 0.2 M aqueous solution of sodium borohydride (B1222165) (NaBH₄) (25 mL).

-

-

Reaction:

-

In a flask, vigorously stir the H2MSA/methanol solution under ice-cold conditions.

-

Slowly add the aqueous AgNO₃ solution to the stirring H2MSA solution.

-

To reduce the silver ions to zero-valent silver, slowly add the 25 mL of 0.2 M NaBH₄ solution to the mixture.[2]

-

Continue stirring the reaction mixture for 1 hour.[2]

-

-

Collection and Washing:

-

A precipitate of Ag@H2MSA nanoparticles will form. Collect this precipitate by centrifugation.

-

Repeatedly wash the collected precipitate with methanol to remove unreacted reagents. Centrifugal precipitation can be used for efficient washing.[2]

-

After the final wash, dry the Ag@H2MSA precipitate. The final product should be a dark brown powder.[2]

-

Part 2: Interfacial Etching for Ag7/Ag8 Nanocluster Synthesis

This procedure describes the etching of the precursor nanoparticles at a water/organic interface to produce a mixture of Ag7 and Ag8 nanoclusters.[1]

-

Phase Preparation:

-

Prepare an aqueous dispersion of the Ag@H2MSA nanoparticles (e.g., 100 mg in 100 mL of water).[2]

-

Prepare an organic solution of H2MSA in toluene (B28343). The weight ratio of Ag@H2MSA to H2MSA should be 1:3.[2]

-

-

Interfacial Reaction:

-

Combine the aqueous Ag@H2MSA dispersion with the organic H2MSA solution in a vessel, using a water to toluene volume ratio of 1:2.[2]

-

Stir the resulting biphasic mixture vigorously for 48 hours at room temperature (approximately 300 K).[2]

-

The initiation of the etching process is indicated by the appearance of a blue layer at the interface, typically within 0.5 to 1 hour.[2]

-

As the reaction progresses, the color of the aqueous phase will change from reddish-brown to yellow, and finally to orange.[2]

-

-

Product Collection:

-

After 48 hours, separate the aqueous phase which now contains the mixture of Ag7 and Ag8 nanoclusters.

-

Precipitate the nanocluster product by adding methanol.

-

Wash the precipitate with methanol to remove excess H2MSA.[1] The resulting orange powder is the crude mixture of Ag7 and Ag8 clusters.

-

Part 3: Purification of Ag8 Nanoclusters via Polyacrylamide Gel Electrophoresis (PAGE)

This protocol details the separation of the Ag8 nanoclusters from the Ag7 nanoclusters and other impurities.

-

Sample Preparation:

-

Dissolve the crude nanocluster mixture in a 5% (v/v) glycerol-water solution to a concentration of 60 mg/mL.[2]

-

-

Gel Electrophoresis:

-

Prepare a polyacrylamide gel (details on percentage may need optimization, but this technique is effective for separating nanoclusters).[3][4]

-

The eluting buffer consists of 192 mM glycine (B1666218) and 25 mM tris(hydroxymethylamine).[2]

-

Load the sample solution (e.g., 1.0 mL) onto a 1 mm thick gel.[2]

-

Run the electrophoresis at a constant voltage of 120 V for approximately 4 hours. It is crucial to maintain the PAGE setup at a low temperature (ice-cold) during the run.[2]

-

-

Band Separation and Collection:

-

Two distinct bands should become visible under UV light. The first, red-emitting band corresponds to the Ag8 clusters, while the second, blue-green emitting band corresponds to the Ag7 clusters.[1]

-

Physically excise the red band from the gel.

-

Extract the Ag8 nanoclusters from the gel slice, for example, by crushing the gel in water and then separating the clusters from the gel debris.

-

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow and the logical relationships between the key stages of Ag8 nanocluster synthesis.

References

An In-depth Technical Guide to the Stability of Ag8 Silver Nanoclusters in Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Ag8 silver nanoclusters in solution, a critical parameter for their application in various fields, including drug development and bioimaging. The inherent instability of low-nuclearity silver nanoclusters presents a significant challenge, and understanding the factors that influence their stability is paramount for harnessing their unique properties. This document summarizes key findings on stabilization strategies, quantitative stability data, and detailed experimental protocols for assessing the integrity of Ag8 nanoclusters.

Factors Influencing the Stability of Ag8 Nanoclusters

The stability of Ag8 nanoclusters in solution is a complex interplay of various factors, including the choice of ligands, solvent environment, pH, and temperature. The primary degradation pathway for these nanoclusters is aggregation into larger, non-fluorescent silver nanoparticles.

Ligand Protection: The nature of the protecting ligand is the most critical factor in ensuring the stability of Ag8 nanoclusters. Several successful strategies have been developed:

-

Polyoxoniobates (PONbs): These inorganic ligands can encapsulate and stabilize a rhombic [Ag8]⁶⁺ core, forming a core-shell structure. The resulting Ag8@Nb162 nanocluster is reported to be stable under ambient conditions and soluble in water, maintaining its structural integrity in aqueous solution.[1][2][3][4]

-

DNA Oligomers: Specific DNA sequences can act as templates for the synthesis of fluorescent Ag8 nanoclusters. The DNA scaffold protects the silver core from aggregation and environmental degradation.

-

Organic Ligands: While less common for achieving high stability with Ag8 clusters, certain thiol-containing organic molecules can be used. However, the weaker Ag-S bond compared to the Au-S bond often leads to lower stability for silver nanoclusters.

Environmental Factors:

-

pH: The pH of the solution can significantly impact the surface charge of the nanoclusters and their ligands, influencing their colloidal stability. For polyoxoniobate-protected Ag8 nanoclusters, a pH-dependent reversible fluorescence response has been observed, indicating structural or electronic changes with varying pH.[4][5]

-

Temperature: Temperature can affect the kinetics of degradation processes. For some fluorescent silver nanoclusters, changes in temperature lead to reversible alterations in their emission spectra.[4]

-

Solvent: The solvent can influence the stability and morphology of silver nanoclusters. The choice of solvent can affect ligand solubility and the interaction between the nanocluster and its environment.

Quantitative Stability Analysis

While many studies describe the synthesis of "stable" Ag8 nanoclusters, detailed quantitative data on their stability over time is limited. The following table summarizes the available quantitative information.

| Nanocluster System | Stabilizing Ligand | Solvent/Medium | Stability Metric | Observation Period | Reference |

| Fluorescent Ag Nanoclusters | Polymethacrylic acid (PMAA) | Water (pH 4.5) | No change in fluorescence intensity | 1 month (stored in the dark under Ar) | [1] |

Note: The majority of the available literature provides qualitative descriptions of stability (e.g., "stable under ambient conditions"). More rigorous quantitative studies are needed to establish degradation kinetics and half-lives under various conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and stability assessment of Ag8 nanoclusters.

Synthesis of Polyoxoniobate-Protected Ag8 Nanoclusters (Ag8@Nb162)

This protocol is based on the synthesis of a water-soluble and stable Ag8 nanocluster using polyoxoniobates as inorganic ligands.[2][3][4]

Materials:

-

Silver nitrate (B79036) (AgNO₃)

-

Lithium niobate (LiNbO₃) derived polyoxoanions, specifically [LiNb₂₇O₇₅]¹⁴⁻

-

Appropriate solvents (not detailed in the provided abstracts)

Procedure:

-

Prepare a solution of the highly negative and redox-inert polyoxoniobates (PONbs) in a suitable solvent.

-

Introduce a solution of silver ions (from AgNO₃) to the PONb solution.

-

The clustering of silver ions is facilitated by the highly negative charge of the PONbs.

-

The reaction leads to the formation of a small octanuclear rhombic [Ag₈]⁶⁺ core stabilized by six [LiNb₂₇O₇₅]¹⁴⁻ polyoxoanions.

-

The final product, {Ag₈@(LiNb₂₇O₇₅)₆} (Ag₈@Nb₁₆₂), can be isolated and crystallized.

Characterization:

-

Electrospray Ionization Mass Spectrometry (ESI-MS): To confirm the molecular formula and isotopic distribution of the Ag₈@Nb₁₆₂ nanocluster in solution.

-

Dark-field Scanning Transmission Electron Microscopy (STEM): To visualize the core-shell structure of the nanoclusters.

-

UV-Vis and Fluorescence Spectroscopy: To characterize the optical properties of the nanoclusters.

Monitoring Nanocluster Stability using UV-Vis Spectroscopy

This protocol describes a general method for monitoring the stability of silver nanoclusters in solution by observing changes in their plasmon resonance peak.

Materials:

-

Solution of Ag8 nanoclusters

-

Buffer solutions of desired pH

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of the Ag8 nanoclusters in a suitable solvent.

-

Dilute the stock solution with the desired buffer or medium to a concentration that gives an appropriate absorbance reading (typically below 1 a.u.).

-

Record the initial UV-Vis absorption spectrum of the solution at time t=0. The spectrum should show characteristic peaks for the Ag8 nanocluster and the absence of a strong surface plasmon resonance band typical for larger silver nanoparticles (around 400 nm).

-

Store the solution under the desired conditions (e.g., specific temperature, light or dark).

-

At regular time intervals (e.g., every hour, day, or week), record the UV-Vis absorption spectrum of the solution.

-

Analyze the spectra for changes over time. Degradation of the nanoclusters into larger nanoparticles will be indicated by the appearance and growth of a surface plasmon resonance peak around 400 nm and a decrease in the intensity of the characteristic Ag8 peaks.

Assessing Stability with Time-Resolved Fluorescence Spectroscopy

This protocol outlines the use of fluorescence spectroscopy to monitor the stability of fluorescent Ag8 nanoclusters.

Materials:

-

Solution of fluorescent Ag8 nanoclusters

-

Spectrofluorometer with time-resolved capabilities

-

Quartz cuvettes

Procedure:

-

Prepare a solution of the fluorescent Ag8 nanoclusters with an absorbance at the excitation wavelength of approximately 0.1 to minimize inner filter effects.

-

Record the initial fluorescence emission spectrum and measure the fluorescence quantum yield at time t=0. The quantum yield can be determined relative to a standard fluorophore with a known quantum yield (e.g., Rhodamine B in ethanol).[1]

-

Store the nanocluster solution under the desired experimental conditions.

-

At regular time intervals, record the fluorescence emission spectrum and measure the fluorescence intensity at the emission maximum.

-

A decrease in fluorescence intensity over time indicates degradation of the nanoclusters.

-

Plot the fluorescence intensity as a function of time to determine the degradation kinetics.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows for the synthesis and stability assessment of Ag8 nanoclusters.

References

Unraveling the Optical Signatures of Ag8 Nanoclusters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the optical absorption spectra of Ag8 nanoclusters, a class of atomically precise nanomaterials with emerging applications in various scientific fields, including catalysis, bio-imaging, and sensing. A thorough understanding of their electronic structure and light-matter interactions is crucial for the rational design and functionalization of these nanoclusters for specific applications. This document summarizes key experimental findings and theoretical predictions, details relevant experimental protocols, and visualizes complex relationships to facilitate a comprehensive understanding.

Core Concepts: Optical Absorption in Ag8 Nanoclusters

The optical absorption spectra of Ag8 nanoclusters are characterized by distinct peaks in the UV-visible region, which arise from electronic transitions between quantized energy levels. Unlike the broad plasmon resonance observed in larger silver nanoparticles, the absorption spectra of these ultrasmall clusters exhibit molecule-like features. The precise positions and intensities of these absorption bands are highly sensitive to the cluster's geometry, the nature of the protecting ligands, and the surrounding environment.

Quantitative Spectroscopic Data

The following tables summarize the experimentally observed and theoretically calculated optical absorption peaks for Ag8 nanoclusters under different conditions.

Table 1: Experimental Optical Absorption Peaks of Ag8 Nanoclusters

| System | Medium | Absorption Peaks (nm) | Absorption Peaks (eV) | Reference |

| Ag8(H2MSA)8 | Water | 550 | 2.25 | [1] |

| Ag8 | Argon Matrix (28 K) | 393, 347, 324, 318, 275 | 3.15, 3.57, 3.82, 3.90, 4.50 | [2] |

| Ag8 | Neon Matrix (6 K) | ~310 | ~4.0 | [3] |

H2MSA: mercaptosuccinic acid

Table 2: Theoretical Optical Absorption Peaks for Ag8 Nanocluster Isomers

| Isomer | Method | Calculated Peaks (eV) | Corresponding Experimental Peaks (eV) | Reference |

| Td | TDDFT | 3.04, 3.96, ~4.4 | 3.15, 3.90, 4.50 | [2] |

| D2d | TDDFT | 3.51, 3.89 | 3.57, 3.82 | [2] |

TDDFT: Time-Dependent Density Functional Theory

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of Ag8 nanoclusters.

Synthesis of Ag8(H2MSA)8 Nanoclusters

A common method for synthesizing water-soluble Ag8 nanoclusters protected by mercaptosuccinic acid (H2MSA) is through an interfacial etching reaction.[1]

Workflow for the Synthesis of Ag8(H2MSA)8:

Caption: Workflow for the synthesis of Ag8(H2MSA)8 nanoclusters.

Materials:

-

Silver nitrate (B79036) (AgNO3)

-

Mercaptosuccinic acid (H2MSA)

-

Sodium borohydride (B1222165) (NaBH4)

-

Toluene

-

Methanol

Procedure:

-

Preparation of Ag@H2MSA Nanoparticles: H2MSA-protected silver nanoparticles are synthesized by reducing silver nitrate with sodium borohydride in the presence of H2MSA.

-

Interfacial Etching: The Ag@H2MSA nanoparticles are introduced into a biphasic system of water and an organic solvent like toluene. The etching process at the interface leads to the formation of a mixture of silver clusters.

-

Purification: The reaction product is precipitated by adding methanol and washed to remove unreacted H2MSA. The purified product is then freeze-dried.

-

Separation: The mixture of clusters is separated using polyacrylamide gel electrophoresis (PAGE) to isolate the Ag8 clusters.

Characterization Techniques

A suite of analytical techniques is employed to confirm the composition and purity of the synthesized Ag8 nanoclusters and to measure their optical properties.

-

UV-Visible Spectroscopy: This is the primary technique for measuring the optical absorption spectra of the nanoclusters. Spectra are typically recorded in a quartz cuvette using a spectrophotometer.

-

Mass Spectrometry: Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are used to determine the precise molecular formula of the clusters.[1]

-

X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition and the oxidation states of the constituent atoms.[1]

-

Energy-Dispersive X-ray Analysis (EDAX): EDAX is used for elemental analysis, often in conjunction with electron microscopy.[1]

Theoretical Modeling and Spectral Interpretation

Theoretical calculations, particularly Time-Dependent Density Functional Theory (TDDFT), are indispensable for interpreting the experimental optical absorption spectra and understanding the underlying electronic transitions.[2][4][5][6]

The experimental absorption spectrum of Ag8 in an argon matrix is best explained by the coexistence of two low-energy isomers: one with Td symmetry and another with D2d symmetry.[2] The calculated spectra for these individual isomers do not perfectly match the experimental data, but their sum provides a good agreement.[2]

Caption: Relationship between theoretical and experimental spectra of Ag8.

This agreement suggests that under the experimental conditions of matrix isolation, a mixture of these two stable isomers is present. The transitions observed at 3.15, 3.90, and 4.50 eV are attributed to the Td isomer, while the sharper peaks at 3.57 and 3.82 eV correspond to the D2d isomer.[2]

Influence of Ligands and Environment

The optical properties of Ag8 nanoclusters are significantly influenced by their surrounding environment, including the protecting ligands and the solvent.

-

Ligands: The coordinating ligands play a crucial role in stabilizing the nanocluster and can also directly participate in the electronic transitions. Ligand-to-metal charge transfer (LMCT) can introduce new absorption features.[5] The nature of the ligand can also affect the geometry of the cluster, thereby altering its electronic structure and optical spectrum.

-

Solvent/Matrix: The polarity of the solvent or the type of matrix used for isolation can cause shifts in the absorption peaks. For instance, the luminescence of Ag8(H2MSA)8 clusters is sensitive to the solvent polarity.[1] The dielectric environment of a solid matrix, such as argon or neon, also influences the peak positions compared to the gas phase.[3]

Conclusion

The optical absorption spectra of Ag8 nanoclusters provide a rich source of information about their electronic structure. A combination of precise synthesis, advanced characterization techniques, and robust theoretical modeling is essential for a complete understanding. The data and protocols presented in this guide offer a foundational resource for researchers working with these fascinating nanomaterials, paving the way for their application in diverse technological and biomedical fields.

References

Theoretical Insights into the Formation of Ag8 Clusters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical studies surrounding the formation of the silver octamer (Ag8), a nanocluster of significant interest due to its unique electronic and optical properties. Leveraging the power of computational chemistry, researchers have elucidated the structural characteristics, stability, and potential formation pathways of Ag8, offering valuable insights for its application in fields ranging from catalysis to nanomedicine. This document synthesizes key findings from theoretical investigations, presenting quantitative data, detailed computational protocols, and visual representations of core concepts to facilitate a comprehensive understanding.

Core Concepts in Ag8 Cluster Formation

The theoretical investigation of Ag8 cluster formation is primarily rooted in quantum chemical methods, with Density Functional Theory (DFT) being the most prominent tool. DFT allows for the accurate calculation of the electronic structure and energies of atomic clusters, providing a foundational understanding of their stability and reactivity. Time-Dependent DFT (TD-DFT) is further employed to simulate their optical absorption spectra, which are crucial for identifying cluster sizes and structures experimentally.

Theoretical studies have revealed that the Ag8 cluster possesses a high degree of stability, often referred to as a "magic number" cluster. This stability is attributed to its closed-shell electronic structure, specifically the 1S²/1P⁶ valence electron configuration, which results in a significant HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) gap.[1] This electronic closure contributes to its relative inertness and specific optical properties.

Structural Isomers of Ag8

Computational studies have identified several stable isomers for the Ag8 cluster. The two most prominent structures are of Td (tetrahedral) and D2d symmetry. The Td isomer is often reported as the most stable configuration.[2][3] The subtle energy differences between these isomers suggest that experimental conditions can influence the predominant structure.

Quantitative Data from Theoretical Studies

The following tables summarize key quantitative data obtained from various DFT studies on Ag8 clusters. These values are crucial for understanding the cluster's stability and geometry.

Table 1: Calculated Properties of Ag8 Cluster Isomers

| Property | Td Isomer | D2d Isomer | Method/Functional | Reference |

| Relative Energy (eV) | 0.00 | > 0 | BLYP | --INVALID-LINK-- |

| HOMO-LUMO Gap (eV) | High | - | DFT | --INVALID-LINK--[1] |

Note: The exact energy difference between isomers can vary depending on the computational method and functional used.

Table 2: Representative Ag-Ag Bond Lengths in Silver Clusters

| Cluster/System | Ag-Ag Bond Length (Å) | Computational Method | Reference |

| Ag dimer on β-Ga2O3 (100) | 2.644 | DFT | --INVALID-LINK-- |

| Ag trimer on β-Ga2O3 (100) | 2.660–2.711 | DFT | --INVALID-LINK-- |

| Cationic Ag clusters (hydrated) | 2.3–2.36 | DFT | --INVALID-LINK--[2] |

Experimental and Computational Protocols

The theoretical elucidation of Ag8 cluster properties relies on robust computational methodologies. Below are detailed protocols representative of the approaches cited in the literature.

Density Functional Theory (DFT) for Geometry Optimization

-

Software: Gaussian 16 is a commonly used software package.[2]

-

Method: The Kohn-Sham DFT approach is employed.

-

Functional: A variety of exchange-correlation functionals can be used. The BP86 functional is a common choice for geometry optimizations and frequency calculations.[2] The M06-2X functional is also utilized for studying interactions with other molecules.

-

Basis Set: For heavy atoms like silver, effective core potentials (ECPs) are used to reduce computational cost and account for relativistic effects. LANL2DZ is a frequently used ECP basis set.[2] The SDD (Stuttgart/Dresden) basis set is another option.

-

Procedure:

-

Initial structures of Ag8 isomers (e.g., Td, D2d) are generated.

-

Geometry optimization is performed to find the lowest energy conformation for each isomer.

-

Vibrational frequency analysis is conducted to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

-

-

Solvation Effects: To simulate cluster formation in solution, implicit solvent models like the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) can be applied.[2]

Time-Dependent Density Functional Theory (TD-DFT) for Optical Spectra

-

Software: Gaussian 16 or other quantum chemistry packages with TD-DFT capabilities.

-

Method: Linear-response TD-DFT is used to calculate electronic excitation energies and oscillator strengths.[2]

-

Functional and Basis Set: The same functional and basis set used for the ground-state DFT calculations (e.g., BP86/LANL2DZ) are typically employed for consistency.[2]

-

Procedure:

-

The optimized ground-state geometry from the DFT calculation is used as the starting point.

-

A number of excited electronic states (e.g., 25, 50, 75, or 100) are calculated to generate the absorption spectrum.[2]

-

The resulting excitation energies and oscillator strengths are convoluted with a Gaussian or Lorentzian function to produce a simulated UV-Vis absorption spectrum.

-

Visualizing Theoretical Concepts

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the theoretical study of Ag8 clusters.

References

Mercaptosuccinic Acid Stabilized Ag8 Clusters: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of mercaptosuccinic acid (MSA) stabilized silver octamer (Ag8) clusters. These ultrasmall nanoparticles, composed of a precise number of silver atoms, are gaining significant attention in biomedical research due to their unique physicochemical properties, including intense fluorescence and good biocompatibility. This document details their synthesis, characterization, and potential applications in the pharmaceutical sciences, with a focus on providing actionable experimental protocols and consolidated data.

Core Concepts and Synthesis

Mercaptosuccinic acid (MSA) plays a crucial role as a stabilizing ligand in the synthesis of Ag8 clusters. The thiol group (-SH) of MSA has a strong affinity for silver, forming a protective monolayer on the cluster surface that prevents aggregation and controls growth. The carboxylic acid groups (-COOH) impart water solubility and provide functional handles for further bioconjugation.

A common and effective method for synthesizing MSA-stabilized Ag7 and Ag8 clusters is through an interfacial etching process. This technique involves the gradual breakdown of larger, pre-formed silver nanoparticles into atomically precise clusters.

Interfacial Etching Synthesis Workflow

The synthesis of MSA-stabilized Ag8 clusters can be conceptualized as a multi-step process involving the initial formation of larger nanoparticles followed by their controlled etching to yield the desired clusters.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involved in the synthesis and characterization of MSA-stabilized Ag8 clusters.

Synthesis of Ag@MSA Nanoparticle Precursors

This protocol outlines the initial synthesis of larger mercaptosuccinic acid-coated silver nanoparticles which serve as the starting material for the etching process.

Materials:

-

Silver nitrate (B79036) (AgNO₃)

-

Mercaptosuccinic acid (H₂MSA)

-

Methanol

-

Sodium borohydride (B1222165) (NaBH₄)

-

Deionized water

-

Ice bath

Procedure:

-

Dissolve 85 mg of AgNO₃ in 1.7 mL of deionized water.

-

In a separate flask, dissolve 449 mg of H₂MSA in 100 mL of methanol.

-

Place the H₂MSA solution in an ice bath and stir vigorously.

-

Slowly add the AgNO₃ solution to the H₂MSA solution under continuous stirring.

-

Prepare a fresh 0.2 M aqueous solution of NaBH₄.

-

Slowly add 25 mL of the NaBH₄ solution to the reaction mixture to reduce the silver ions to their zero-valent state.

-

Continue stirring the reaction mixture for 1 hour. The solution should turn a reddish-brown color, indicating the formation of Ag@MSA nanoparticles.

Interfacial Etching for Ag7 and Ag8 Cluster Formation

This protocol describes the etching of the pre-synthesized Ag@MSA nanoparticles to produce a mixture of Ag7 and Ag8 clusters.[1]

Materials:

-

Ag@MSA nanoparticle solution (from Protocol 2.1)

-

Toluene

-

Methanol

Procedure:

-

Take the Ag@MSA nanoparticle solution and add an equal volume of toluene to create a biphasic system.

-

Stir the mixture vigorously at room temperature for 48 hours.

-

Observe the color change at the interface and in the aqueous phase. The aqueous phase will gradually change from reddish-brown to yellow and finally to orange, indicating the conversion of nanoparticles to clusters.

-

After 48 hours, stop the stirring and allow the phases to separate.

-

Collect the aqueous phase containing the crude mixture of Ag7 and Ag8 clusters.

-

Precipitate the clusters by adding methanol.

-

Wash the precipitate with methanol to remove excess MSA.

-

Freeze-dry the product for storage.

Purification of Ag8 Clusters by Polyacrylamide Gel Electrophoresis (PAGE)

This protocol details the separation of the crude cluster mixture to isolate the Ag8 clusters.

Materials:

-

Crude Ag7/Ag8 cluster mixture

-

Acrylamide (B121943)/bis-acrylamide solution

-

Tris-borate-EDTA (TBE) buffer

-

Ammonium persulfate (APS)

-

Tetramethylethylenediamine (TEMED)

-

Gel electrophoresis apparatus

-

UV transilluminator

Procedure:

-

Prepare a native polyacrylamide gel (e.g., 10-15% acrylamide concentration) in TBE buffer. The exact percentage may need optimization.

-

Load the crude cluster mixture into the wells of the gel.

-

Run the electrophoresis at a constant voltage (e.g., 100-150 V) until the bands are well-separated.

-

Visualize the bands under a UV lamp. The Ag8 clusters will appear as a distinct red-emitting band, while the Ag7 clusters will show blue-green emission.[2]

-

Excise the red-emitting band corresponding to the Ag8 clusters from the gel.

-

Elute the clusters from the gel slice by crushing the gel in a buffer and centrifuging to remove the gel debris. Alternatively, electroelution can be used.

Characterization Techniques

Accurate characterization is essential to confirm the synthesis of MSA-stabilized Ag8 clusters and to understand their properties.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a fundamental technique for monitoring the synthesis and confirming the presence of Ag8 clusters.

Protocol:

-

Calibrate the UV-Vis spectrophotometer with deionized water or the appropriate buffer as a blank.

-

Dilute a small aliquot of the cluster solution to an appropriate concentration to ensure the absorbance is within the linear range of the instrument (typically below 1.5 AU).

-

Record the absorption spectrum from 300 nm to 800 nm.

-

The characteristic absorption peak for Ag8 clusters is typically observed around 520-550 nm.[2][3]

Fluorescence Spectroscopy

Fluorescence spectroscopy is used to determine the emission properties of the Ag8 clusters.

Protocol:

-

Use a spectrofluorometer equipped with a suitable excitation source (e.g., Xenon lamp).

-

Prepare a dilute solution of the purified Ag8 clusters in a quartz cuvette.

-

Set the excitation wavelength to a value where the clusters absorb, for example, around 480-520 nm.

-

Scan the emission spectrum over a range that covers the expected emission, typically from 550 nm to 800 nm.

-

The Ag8 clusters exhibit a characteristic red to near-infrared emission.[3]

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the precise molecular formula of the clusters.

Protocol:

-

Prepare a solution of the purified Ag8 clusters in a suitable solvent for ESI, such as a water/methanol mixture.

-

Infuse the sample into the ESI source at a low flow rate.

-

Acquire the mass spectrum in negative ion mode, as the MSA ligands are deprotonated.

-

Analyze the spectrum to identify the parent ion and its fragmentation pattern. The isotopic distribution should be compared with the theoretical pattern for the proposed formula, such as [Ag₈(MSA)₈(TOA)₅]²⁻.[4]

Quantitative Data Summary

The following tables summarize the key quantitative properties of MSA-stabilized Ag8 clusters reported in the literature.

Table 1: Spectroscopic Properties of MSA-Stabilized Ag Clusters

| Cluster | UV-Vis Absorption Maximum (nm) | Fluorescence Emission Maximum (nm) |

| Ag8 | ~520 - 550[2][3] | ~630 - 670[5] |

| Ag7 | No distinct feature in the visible region[2] | ~440 (blue-green)[2] |

Table 2: Compositional and Structural Data

| Property | Value | Method of Determination |

| Molecular Formula | Ag₈(H₂MSA)₈ (proposed) | ESI-Mass Spectrometry[4] |

| Ligand | Mercaptosuccinic Acid (MSA) | Synthesis |

Applications in Drug Development

While research on the specific applications of MSA-stabilized Ag8 clusters in drug development is still emerging, their properties make them promising candidates for several areas. Their small size allows for potential penetration of biological barriers, and their fluorescence can be utilized for imaging and tracking. The MSA coating provides a platform for conjugating targeting moieties or therapeutic agents.

Potential Cellular Uptake Pathways

The cellular uptake of silver nanoparticles is a complex process that can occur through various endocytic pathways. The specific pathway for MSA-stabilized Ag8 clusters is not yet fully elucidated but can be inferred from studies on other silver nanoparticles.

Biocompatibility and Toxicity Considerations

The biocompatibility and potential toxicity of silver nanoclusters are critical factors for their use in drug development. The toxicity of silver nanoparticles is often attributed to the release of silver ions (Ag⁺), which can induce oxidative stress and interact with cellular components.[6] The MSA coating is expected to enhance biocompatibility, but thorough toxicological assessments are necessary for any specific formulation.[7] Studies on various silver nanoparticles have shown that toxicity is dose- and time-dependent and can be influenced by the stabilizing agent.[8][9][10]

Conclusion and Future Directions

MSA-stabilized Ag8 clusters represent a promising class of nanomaterials with well-defined structures and intriguing optical properties. The experimental protocols and data presented in this guide provide a foundation for researchers to synthesize, characterize, and explore their potential in drug development. Future research should focus on elucidating the precise mechanisms of cellular interaction, conducting comprehensive biocompatibility and toxicity studies, and developing targeted drug delivery systems based on these novel nanoclusters. The ability to conjugate drugs and targeting ligands to the MSA shell opens up exciting possibilities for creating next-generation theranostics.

References

- 1. researchgate.net [researchgate.net]

- 2. pradeepresearch.org [pradeepresearch.org]

- 3. pradeepresearch.org [pradeepresearch.org]

- 4. researchgate.net [researchgate.net]

- 5. Cluster Analysis of Mass Spectrometry Data Reveals a Novel Component of SAGA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cellular uptake, intracellular trafficking and cytotoxicity of silver nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Surface Stabilization Affects Toxicity of Silver Nanoparticles in Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biocompatibility of silver nanoparticles and silver ions in primary human mesenchymal stem cells and osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Ag8 Silver Nanoclusters in Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the catalytic applications of Ag8 silver nanoclusters. The information is designed to guide researchers in utilizing these novel nanocatalysts for various chemical transformations. The protocols provided are based on published literature and are intended to be a starting point for experimental work.

Catalytic Reduction of 4-Nitrophenol (B140041)

The reduction of 4-nitrophenol to 4-aminophenol (B1666318) is a benchmark reaction to test the catalytic activity of metal nanostructures. Ag8 nanoclusters, specifically those stabilized by mercaptosuccinic acid (Ag8(H2MSA)8), have shown potential in this reaction.

Quantitative Data

| Catalyst System | Substrate | Reductant | Reaction Time | Conversion (%) | Apparent Rate Constant (k_app) | Reference |

| Ag8(H2MSA)8/Al2O3 | 4-Nitrophenol | NaBH4 | Not specified | High | Follows pseudo-first-order kinetics | [1] |

| Ag Nanoparticles | 4-Nitrophenol | NaBH4 | Varies (minutes) | >95% | Varies | General Literature |

Experimental Protocols

Protocol 1: Synthesis of Ag8(H2MSA)8 Nanoclusters

This protocol is adapted from the interfacial etching method.

Materials:

-

Silver nitrate (B79036) (AgNO3)

-

Mercaptosuccinic acid (H2MSA)

-

Sodium borohydride (B1222165) (NaBH4), freshly prepared aqueous solution (0.2 M)

-

Deionized water

Procedure:

-

Synthesis of Ag@H2MSA Nanoparticles (Precursor):

-

Dissolve 85 mg of AgNO3 in 1.7 mL of deionized water.

-

Add this solution to 449 mg of H2MSA dissolved in 100 mL of methanol under vigorous stirring in an ice bath.

-

Slowly add 25 mL of freshly prepared 0.2 M aqueous NaBH4 solution to the mixture to reduce the silver ions.

-

Continue stirring the reaction mixture for 1 hour.

-

Collect the resulting precipitate by centrifugation and wash it repeatedly with methanol.

-

Dry the final Ag@H2MSA nanoparticle powder.

-

-

Interfacial Etching to Form Ag8(H2MSA)8 Nanoclusters:

-

Prepare a biphasic system with an aqueous solution of the Ag@H2MSA nanoparticles and a toluene solution of H2MSA (1:2 water to toluene ratio).

-

Use a weight ratio of 1:3 for Ag@H2MSA to H2MSA.

-

Stir the mixture vigorously at room temperature for 48 hours.

-

The aqueous phase will change color from reddish-brown to orange.

-

Precipitate the product by adding methanol and wash with methanol to remove excess H2MSA.

-

The resulting product is a mixture of Ag7 and Ag8 nanoclusters, which can be separated by techniques like polyacrylamide gel electrophoresis (PAGE).

-

Protocol 2: Catalytic Reduction of 4-Nitrophenol

Materials:

-

Ag8(H2MSA)8 nanoclusters (synthesized as per Protocol 1 and supported on alumina)

-

4-Nitrophenol (4-NP) solution (e.g., 0.1 mM in water)

-

Sodium borohydride (NaBH4) solution (e.g., 10 mM in water, freshly prepared)

-

UV-Vis spectrophotometer

Procedure:

-

Place a known volume of the 4-NP solution in a quartz cuvette.

-

Add a small amount of the alumina-supported Ag8(H2MSA)8 catalyst to the cuvette.

-

Add a freshly prepared NaBH4 solution to the mixture to initiate the reaction.

-

Immediately start monitoring the reaction progress using a UV-Vis spectrophotometer by recording the decrease in the absorbance peak of the 4-nitrophenolate (B89219) ion at approximately 400 nm.

-

The appearance of a new peak around 300 nm indicates the formation of 4-aminophenol.

-

The reaction is considered complete when the yellow color of the 4-nitrophenolate ion disappears.

Experimental Workflow

Figure 1. Experimental workflow for the synthesis of Ag8/Al2O3 catalyst and its application in the catalytic reduction of 4-nitrophenol.

Electrochemical CO2 Reduction

Atomically precise bimetallic nanoclusters containing Ag8 cores, such as alkynyl-protected Au7Ag8, have demonstrated high selectivity in the electrochemical reduction of carbon dioxide (CO2) to carbon monoxide (CO).

Quantitative Data

| Catalyst | Product | Faradaic Efficiency (FE) | Applied Potential (vs. RHE) | Reference |

| Au7Ag8 | CO | 98.1% | -0.49 V | [2][3] |

| Au7Ag8 | CO | 89.0% | -1.20 V | [2][3] |

Experimental Protocols

Protocol 3: Synthesis of Alkynyl-Protected Au7Ag8 Nanoclusters

The synthesis of these complex bimetallic nanoclusters often involves multi-step procedures, including metal exchange reactions. A general outline is provided below, with the understanding that specific details can be found in the cited literature.

Materials:

-

Precursor silver and gold complexes (e.g., with alkynyl and phosphine (B1218219) ligands)

-

Solvents (e.g., dichloromethane, methanol)

-

Reducing agents (e.g., NaBH4)

General Procedure:

-

The synthesis typically starts from a homometallic or a different bimetallic nanocluster precursor.

-

A controlled amount of a gold-containing precursor is introduced to a solution of the initial nanocluster.

-

The reaction is allowed to proceed under specific temperature and time conditions to facilitate the metal exchange and formation of the desired Au7Ag8 core.

-

The final product is purified using techniques like solvent precipitation and washing.

Protocol 4: Electrochemical CO2 Reduction

Experimental Setup:

-

A gas-tight three-electrode H-cell with separate cathodic and anodic compartments.

-

Working electrode: Catalyst-coated gas diffusion layer (GDL) or carbon paper.

-

Reference electrode: Ag/AgCl or a reversible hydrogen electrode (RHE).

-

Counter electrode: Platinum wire or foil.

-

Electrolyte: CO2-saturated aqueous solution (e.g., 0.5 M KHCO3).

-

Gas chromatograph (GC) for analyzing gaseous products.

-

High-performance liquid chromatograph (HPLC) for analyzing liquid products.

Procedure:

-

Prepare the working electrode by drop-casting a known amount of the Au7Ag8 nanocluster ink (nanoclusters dispersed in a solvent with a binder like Nafion) onto the GDL.

-

Assemble the H-cell with the prepared working electrode, reference electrode, and counter electrode.

-

Purge the catholyte with CO2 for at least 30 minutes before the experiment to ensure saturation.

-

Perform chronoamperometry at various constant potentials.

-

Continuously feed CO2 to the cathodic compartment at a controlled flow rate during the experiment.

-

Analyze the gaseous products from the cell outlet using an online GC.

-

Analyze the liquid products in the catholyte after the experiment using HPLC.

-

Calculate the Faradaic efficiency for each product based on the charge passed and the amount of product detected.

Catalytic Mechanism

Figure 2. A simplified proposed pathway for the electrochemical reduction of CO2 to CO on the surface of a metal nanocluster catalyst.

Catalytic CO Oxidation

While experimental data for pre-synthesized, well-defined Ag8 nanoclusters in CO oxidation is limited in the readily available literature, theoretical studies and size-dependent activity trends for silver nanoparticles suggest that Ag8 clusters supported on metal oxides like TiO2 would be highly active catalysts. The smaller the silver nanoparticle, the higher the catalytic activity for CO oxidation, with clusters expected to be the most active.

Expected Performance and Mechanistic Insights

Theoretical studies on an Ag8 cluster supported on a TiO2(101) surface suggest that the interface between the silver cluster and the oxide support plays a crucial role. The Ag8 cluster donates electrons to the TiO2 support, becoming positively charged. This electronic modification, along with the unique geometry of the cluster, is believed to enhance the activation of O2. The reaction is proposed to proceed via a Mars-van Krevelen-type mechanism, where lattice oxygen from the support participates in the oxidation of CO, and the resulting oxygen vacancy is subsequently refilled by gas-phase O2.

Proposed Experimental Protocol (General)

This is a generalized protocol for testing the CO oxidation activity of supported Ag8 nanoclusters, based on common practices for similar catalysts.

Materials:

-

Pre-synthesized Ag8 nanoclusters (e.g., Ag8(H2MSA)8).

-

Support material (e.g., TiO2, Al2O3, CeO2).

-

Solvent for dispersing nanoclusters (e.g., water, ethanol).

-

Fixed-bed flow reactor.

-

Gas mixture: CO, O2, and an inert gas (e.g., He or N2) with controlled concentrations.

-

Gas chromatograph (GC) or an infrared gas analyzer for CO and CO2 detection.

Procedure:

-

Catalyst Preparation:

-

Disperse the support material in a solution of the pre-synthesized Ag8 nanoclusters.

-

Stir the suspension for a sufficient time to allow for the adsorption of the nanoclusters onto the support.

-

Separate the solid catalyst by filtration or centrifugation, followed by washing and drying.

-

The catalyst may require a pre-treatment step (e.g., calcination in air or reduction in H2 at a specific temperature) to remove ligands and activate the catalyst. This step needs to be carefully optimized to prevent cluster aggregation.

-

-

Catalytic Activity Measurement:

-

Load a packed bed of the catalyst into the flow reactor.

-

Heat the reactor to the desired reaction temperature under an inert gas flow.

-

Introduce the reactant gas mixture (e.g., 1% CO, 10% O2, balance He) at a controlled flow rate.

-

Monitor the composition of the effluent gas using an online GC or gas analyzer to determine the concentrations of CO and CO2.

-

Calculate the CO conversion at different temperatures to obtain a light-off curve.

-

The turnover frequency (TOF) can be calculated if the number of active sites (e.g., surface silver atoms) can be estimated.

-

Proposed Catalytic Cycle

Figure 3. A simplified representation of the Langmuir-Hinshelwood mechanism for CO oxidation on a supported Ag8 nanocluster.

Disclaimer: These protocols are intended for informational purposes and should be adapted and optimized by the user based on their specific experimental setup and safety considerations. Appropriate personal protective equipment should be worn at all times.

References

- 1. [PDF] CO oxidation catalyzed by silver nanoclusters: mechanism and effects of charge. | Semantic Scholar [semanticscholar.org]

- 2. Atomically precise metal nanoclusters as catalysts for electrocatalytic CO 2 reduction - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02281A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols: Ag8 Nanoclusters as Chemical Sensors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Ag8 nanoclusters as highly sensitive chemical sensors. The unique photoluminescent properties of these atomically precise silver nanoclusters make them excellent candidates for the detection of a variety of analytes, including heavy metal ions, pesticides, and pharmaceutical compounds. The sensing mechanism is primarily based on the analyte-induced quenching of the nanoclusters' fluorescence, offering a rapid and sensitive detection method.

Principle of Operation

Ag8 nanoclusters, particularly those stabilized by capping agents such as mercaptosuccinic acid (MSA), exhibit strong and stable fluorescence.[1][2] The sensing principle relies on the interaction between the Ag8 nanoclusters and the target analyte. This interaction can disrupt the electronic structure of the nanoclusters or induce their aggregation, leading to a measurable decrease, or "turn-off," of their fluorescence intensity.[3] This fluorescence quenching is often proportional to the concentration of the analyte, allowing for quantitative analysis. The selectivity of the sensor can be tuned by modifying the surface ligands of the nanoclusters to have a specific affinity for the target analyte.

Synthesis of Ag8 Nanoclusters

A reliable method for producing Ag8 nanoclusters is through the interfacial etching of larger, pre-synthesized silver nanoparticles.[1][2] This approach allows for gram-scale synthesis of a mixture of Ag7 and Ag8 clusters, which can then be separated.

Experimental Protocol: Synthesis of Mercaptosuccinic Acid (MSA)-Capped Ag8 Nanoclusters

This protocol is adapted from the interfacial synthesis method described by Pradeep et al.[2]

Materials:

-

Silver nitrate (B79036) (AgNO₃)

-

Mercaptosuccinic acid (H₂MSA)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Deionized water

-

Polyacrylamide gel for electrophoresis (PAGE)

Procedure:

-

Synthesis of MSA-capped Silver Nanoparticles (Ag@MSA):

-

Prepare an aqueous solution of AgNO₃.

-

Add H₂MSA to the AgNO₃ solution with vigorous stirring.

-

Introduce a freshly prepared aqueous solution of NaBH₄ dropwise to the mixture to reduce the silver ions and form Ag@MSA nanoparticles. The solution will turn reddish-brown.

-

Stir the solution for several hours to ensure the formation of stable nanoparticles.

-

-

Interfacial Etching:

-

Transfer the Ag@MSA nanoparticle solution to a separation funnel.

-

Add an equal volume of toluene to create a biphasic system.

-